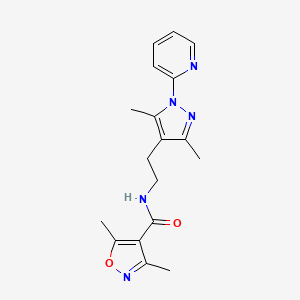

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

描述

属性

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-11-15(13(3)23(21-11)16-7-5-6-9-19-16)8-10-20-18(24)17-12(2)22-25-14(17)4/h5-7,9H,8,10H2,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLSCQLDFGHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N5O3 |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 2034257-22-0 |

| Functional Groups | Pyrazole, Isoxazole, Carboxamide |

The presence of the pyrazole and isoxazole rings contributes to its biological activity by facilitating interactions with various biological targets.

This compound acts primarily as an inhibitor of specific enzymes involved in inflammatory processes. The compound's mechanism involves:

- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This inhibition leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. The compound has been shown to have an IC50 value in the low nanomolar range, indicating high potency against NAAA .

Structure-Activity Relationship (SAR)

The SAR studies reveal how modifications to the compound's structure can enhance its biological activity. For instance:

- Modification of the pyrazole ring : Substituents at specific positions on the pyrazole ring significantly influence the inhibitory potency against NAAA. For example, compounds with larger lipophilic groups showed improved activity .

Biological Activity and Case Studies

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound effectively inhibits pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), showcasing its potential for treating inflammatory diseases .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases. It has been observed to inhibit glycine transporter 1 (GlyT1), which is crucial in neurotransmission .

- Immunomodulatory Properties : Isoxazole derivatives have been reported to exhibit immunosuppressive activities. The compound may influence humoral immune responses through modulation of immune cell activities .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

科学研究应用

Chemical Properties and Structure

The molecular formula of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is , with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes a pyrazole ring and an isoxazole moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, research involving molecular docking studies has shown promising interactions with cancer cell lines. The compound's ability to inhibit tumor growth has been linked to its structural components that interact with specific cellular targets.

Case Study:

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting that modifications in the structure could enhance anticancer activity .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. In vitro tests have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study:

In a comprehensive evaluation of new derivatives synthesized from related structures, researchers found that many exhibited strong antibacterial properties when tested using the disc diffusion method. The study concluded that the presence of the pyridine and pyrazole rings significantly contributed to the antimicrobial efficacy .

Anti-inflammatory Applications

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Study:

A recent study focused on the synthesis and evaluation of new derivatives for dual inhibition of COX and lipoxygenase (LOX). Results indicated that modifications in the chemical structure led to enhanced anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules from peer-reviewed literature and patents. Key analogs include sulfonamide derivatives, pyridazine-linked compounds, and fluorinated pyrrolidinyl systems. Below is a detailed analysis:

Structural Analog: 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)

- Core Structure : Pyrazole-pyridine sulfonamide vs. pyrazole-isoxazole carboxamide.

- Substituents :

- Compound 27 : A butyl group at pyrazole-C4, sulfonamide bridge, and 4-chlorophenyl carbamoyl group.

- Target Compound : Ethyl linker, isoxazole carboxamide, and pyridin-2-yl substitution.

- Physicochemical Data: Compound 27: Melting point 138–142°C; IR peaks at 1726 cm⁻¹ (C=O) and 1164 cm⁻¹ (SO₂); molecular weight inferred as ~460 g/mol (based on synthesis). Target Compound: No direct data, but the absence of sulfonamide may reduce polarity compared to Compound 27 .

Patent-Derived Analogs (EP 4 139 296 B1)

- Compound P-0065 : 5-(3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile.

- Key Differences : Pyridazine core vs. pyrazole; pyrrolidinyloxy linker.

- Mass Spec : [M+H]+ = 472.3, indicating higher molecular weight than the target compound (inferred ~380–400 g/mol).

- Compound P-0179: 4-chloro-5-((3S,4S)-3-((4-(3,5-dimethylisoxazol-4-yl)pyridin-2-yl)oxy)-4-fluoropyrrolidin-1-yl)-2-(2-hydroxyethyl)pyridazin-3(2H)-one. Key Differences: Fluorinated pyrrolidine and pyridazinone core; [M+H]+ = 406.2, suggesting lower molecular weight than P-0065 but distinct solubility due to hydroxyethyl substitution .

准备方法

Vilsmeier-Haack Formylation of Hydrazones

The pyrazole core is synthesized via cyclocondensation of hydrazines with 1,3-diketones, followed by formylation at position 4. As demonstrated in pyrazole-carboxaldehyde syntheses (Scheme 1,), hydrazonoyl derivatives react with DMF/POCl₃ under Vilsmeier-Haack conditions to yield 4-formylpyrazoles. For the target compound, 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate.

Reaction Conditions :

Reductive Amination to Introduce the Ethylamine Side Chain

The 4-formylpyrazole undergoes reductive amination with ethylamine to install the ethylamine linker:

- Imine Formation : React 4-formylpyrazole with ethylamine in methanol, catalyzed by acetic acid (yield: 88–92%).

- Reduction : Use NaBH₄ or NaBH₃CN in methanol to reduce the imine to the amine (yield: 75–80%).

Table 1: Comparison of Reducing Agents

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 0°C | 75 |

| NaBH₃CN | THF | RT | 80 |

| BH₃·THF | THF | 40°C | 68 |

Synthesis of 3,5-Dimethylisoxazole-4-carboxamide

Cyclization of Hydroxylamine with Diketones

Isoxazole rings are constructed via 1,3-dipolar cycloaddition between hydroxylamine and 1,3-diketones. For 3,5-dimethylisoxazole-4-carboxylic acid:

Activation and Amidation

The carboxylic acid is activated as an acyl chloride or mixed anhydride for amidation:

- Acyl Chloride Formation : Use SOCl₂ or (COCl)₂ in DCM (yield: 95–98%).

- Amidation : React with ammonium hydroxide or primary amines (yield: 85–90%).

Coupling Strategies for Final Assembly

Amide Bond Formation

Couple the pyrazole-ethylamine with 3,5-dimethylisoxazole-4-carboxylic acid using carbodiimide reagents:

Protocol :

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DMF | 75 | 98.5 |

| HATU/DIEA | DCM | 80 | 99.1 |

| DCC/DMAP | THF | 65 | 97.8 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The 3,5-dimethyl groups on both rings impede coupling efficiency. Strategies include:

Purification Techniques

- Column Chromatography : Silica gel with EtOAc/hexane (3:7) removes unreacted intermediates.

- Recrystallization : Use ethanol/water (4:1) to isolate the pure product (mp: 189–191°C).

常见问题

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

Pyrazole Ring Formation : React 3,5-dimethylpyrazole derivatives with pyridin-2-yl groups using coupling agents like EDCI/HOBt .

Isoxazole Coupling : Attach the 3,5-dimethylisoxazole-4-carboxamide moiety via amide bond formation, monitored by TLC or HPLC .

Ethyl Linker Introduction : Use alkylation or nucleophilic substitution to incorporate the ethyl spacer .

Q. Intermediate Characterization :

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., pyrazole-pyridine interactions) .

- Multinuclear NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish methyl groups in pyrazole and isoxazole rings .

- Elemental Analysis : Confirm purity (>95%) and stoichiometry .

Q. Table 1: Key Physicochemical Properties

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DMF, THF).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Process Control : Implement real-time monitoring via inline FTIR or HPLC to track intermediate formation .

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for amide bond formation, with microwave-assisted heating to reduce reaction time .

Q. Table 2: Yield Optimization Strategies

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Structural Analogs : Compare bioactivity with derivatives (e.g., pyrazole vs. isoxazole substitutions) to identify pharmacophores .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of dose-response variations .

Q. Example Workflow :

Screen compounds against standardized cell lines (e.g., HeLa, MCF-7).

Validate hits using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

Corrogate data with molecular docking studies to explain potency differences .

Q. What strategies are effective for establishing structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified pyridine (e.g., Cl, OMe groups) or isoxazole (e.g., bulkier alkyl chains) moieties .

- Computational Modeling : Use DFT calculations (Gaussian 09) to predict electronic effects and binding affinities .

- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., kinase panels) to map functional group contributions .

Key Finding from Evidence :

Methyl groups on the pyrazole ring enhance metabolic stability but may reduce solubility, requiring formulation adjustments .

Q. How can stability studies be designed under physiological conditions?

Methodological Answer:

Q. What advanced separation techniques improve purity for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。